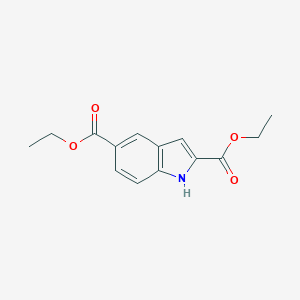
2-メチル-5-ニトロイミダゾール
概要
説明
2-Methyl-5-nitroimidazole is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of imidazole, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position of the imidazole ring. This compound is known for its antimicrobial properties and is used in various pharmaceutical applications .
科学的研究の応用
2-Methyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its antimicrobial properties against anaerobic bacteria and protozoa.
Medicine: Utilized in the development of drugs for treating infections caused by anaerobic microorganisms.
作用機序
Target of Action
2-Methyl-5-nitroimidazole, a nitroimidazole derivative, primarily targets anaerobic bacteria and protozoa . The drug is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . These organisms are responsible for various infections, including trichomoniasis, amebiasis, and giardiasis .
Mode of Action
The mode of action of 2-Methyl-5-nitroimidazole involves a series of steps. Initially, the drug enters the target pathogen, where the nitro group of the compound is reduced by bacterial or parasitic nitroreductase enzymes . This reduction process generates radical anions and reactive intermediates . The highly reactive species can modify microbial proteins, DNA, and lipids, leading to microbial killing . The reduction to 5-aminoimidazoles is one important mechanism of nitroimidazole resistance .
Biochemical Pathways
The antimicrobial actions of 2-Methyl-5-nitroimidazole rely on the enzymatic one- or two-electron reduction of the 5-nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso, and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) . Different types of microbial enzymes with a low redox potential can reduce the nitro group, such as ferredoxin, flavodoxin, thioredoxin reductases, and nitroreductases .
Pharmacokinetics
The pharmacokinetics of 2-Methyl-5-nitroimidazole and its derivatives like metronidazole are complex. Metronidazole, for instance, is almost completely absorbed when given orally, with bioavailability >90% for tablets . It is distributed widely and has low protein binding (<20%) . The major route of elimination of metronidazole and its metabolites is via the urine (60% to 80% of the dose), with fecal excretion accounting for 6% to 15% of the dose .
Result of Action
The result of the action of 2-Methyl-5-nitroimidazole is the disruption of the DNA of the susceptible bacteria and inhibition of the protein synthesis of the cell wall, leading to cell death . The drug acts as a bactericidal and antimicrobial agent . The highly reactive species generated from the reduction of the nitro group can cause DNA strand breaks, DNA helix destabilization, unwinding of DNA, and finally cell death .
Action Environment
The action of 2-Methyl-5-nitroimidazole is heavily reliant on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases (NTRs) . The bioactivation can also lead to severe toxicities and drug resistance . The drug exerts antibacterial effects in an anaerobic environment against most obligate anaerobes . Therefore, the environment in which the drug is used significantly influences its action, efficacy, and stability.
生化学分析
Biochemical Properties
2-Methyl-5-nitroimidazole interacts with various enzymes, proteins, and other biomolecules. It is metabolized by a nitroreductase from a human pathogen Haemophilus influenzae (HiNfsB) . This enzyme effectively metabolizes ten clinically used nitroimidazoles . The metabolism of 2-Methyl-5-nitroimidazole can generate not only canonical nitroreduction metabolites but also stable, novel dimeric products .
Cellular Effects
The cellular effects of 2-Methyl-5-nitroimidazole are primarily related to its antimicrobial activities. The antimicrobial actions of 5-nitroimidazoles rely on the enzymatic one- or two-electron reduction of the 5-nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) . These highly reactive intermediates can cause DNA damage and lead to cell death .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-5-nitroimidazole involves the reduction of the nitro group in its structure. This reduction is believed to be responsible for the antiprotozoal activity . The nitro group of 2-Methyl-5-nitroimidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .
Metabolic Pathways
2-Methyl-5-nitroimidazole is involved in various metabolic pathways. It is significantly metabolized in humans prior to excretion
Transport and Distribution
It is known that nitroimidazoles are highly lipid-soluble, which allows them to become widely distributed in all tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitroimidazole typically involves the nitration of 2-methylimidazole. This process can be carried out using a mixture of nitric acid and sulfuric acid. The reaction proceeds smoothly, yielding the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, 2-Methyl-5-nitroimidazole can be synthesized by dissolving 2-methylimidazole in a concentrated formic acid solution. The mixture is then reacted with oxyethane and sulfuric acid under controlled temperature conditions (30-40°C). The reaction is followed by the recovery of formic acid under reduced pressure, and the product is purified through recrystallization and decolorization .
化学反応の分析
Types of Reactions: 2-Methyl-5-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Methyl-5-aminoimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
類似化合物との比較
- Metronidazole
- Tinidazole
- Ornidazole
- Secnidazole
- Dimetridazole
Comparison: 2-Methyl-5-nitroimidazole is similar to other nitroimidazole derivatives in terms of its antimicrobial activity. it is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and spectrum of activity. For instance, tinidazole has been found to be more potent against certain strains of bacteria compared to metronidazole .
特性
IUPAC Name |
2-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYTTYVSDVWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061010 | |
| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-23-1, 88054-22-2, 100215-29-0 | |
| Record name | 2-Methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Imidazole, 2-methyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methyl-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
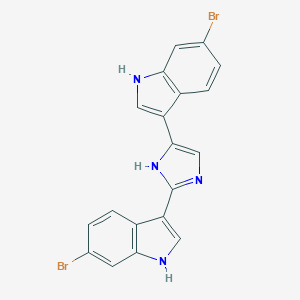
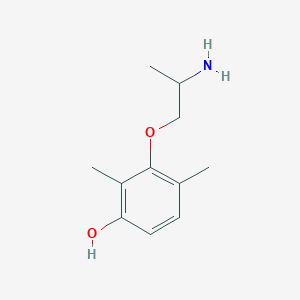
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
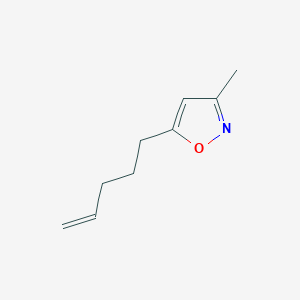
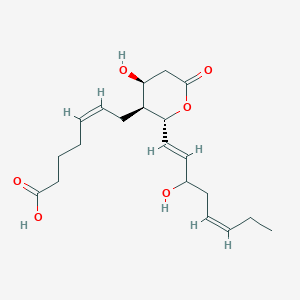

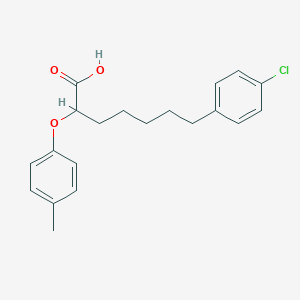
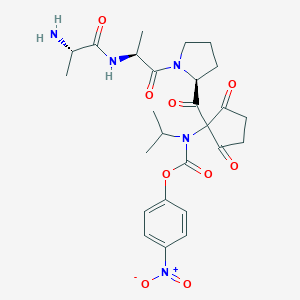
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
